Cas no 2287282-06-6 (6,6-difluorospiro2.5octane-1-carbaldehyde)

6,6-difluorospiro2.5octane-1-carbaldehyde structure
2287282-06-6 structure
Product Name:6,6-difluorospiro2.5octane-1-carbaldehyde
CAS No:2287282-06-6
MF:C9H12F2O
MW:174.187789916992
CID:5465986
PubChem ID:137946047
Update Time:2025-10-18

6,6-difluorospiro2.5octane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6,6-Difluorospiro[2.5]octane-2-carbaldehyde
    • 6,6-difluorospiro[2.5]octane-1-carbaldehyde
    • Z3067321630
    • Spiro[2.5]octane-1-carboxaldehyde, 6,6-difluoro-
    • 6,6-difluorospiro2.5octane-1-carbaldehyde
    • Inchi: 1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h6-7H,1-5H2
    • InChI Key: GKXDYWHIYFKCNL-UHFFFAOYSA-N
    • SMILES: FC1(CCC2(CC1)CC2C=O)F

Computed Properties

  • Exact Mass: 174.08562133 g/mol
  • Monoisotopic Mass: 174.08562133 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 174.19
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1

6,6-difluorospiro2.5octane-1-carbaldehyde Pricemore >>

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Additional information on 6,6-difluorospiro2.5octane-1-carbaldehyde

Introduction to 6,6-difluorospiro2.5octane-1-carbaldehyde (CAS No: 2287282-06-6)

6,6-difluorospiro2.5octane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2287282-06-6, is a fluorinated spirocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its electronic properties and influences its reactivity, making it a valuable scaffold for drug discovery and development.

The molecular structure of 6,6-difluorospiro2.5octane-1-carbaldehyde consists of a spirocyclic core formed by the fusion of two cyclic units, an eight-membered cycloalkane ring and a five-membered heterocyclic ring, with a carbonyl group (aldehyde) at the 1-position and two fluorine atoms at the 6-position. This specific arrangement imparts distinct chemical and biological properties that make it an attractive candidate for further exploration in synthetic chemistry and pharmacology.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The introduction of fluorine atoms into organic molecules can lead to improved bioavailability, reduced susceptibility to enzymatic degradation, and enhanced binding interactions with biological targets. Consequently, compounds like 6,6-difluorospiro2.5octane-1-carbaldehyde are being extensively studied for their potential applications in the development of novel therapeutic agents.

One of the most compelling aspects of 6,6-difluorospiro2.5octane-1-carbaldehyde is its versatility as a building block in organic synthesis. The spirocyclic framework provides a rigid structure that can be modified through various chemical reactions, allowing chemists to tailor its properties for specific applications. For instance, the aldehyde functionality can be used in condensation reactions to form new heterocycles or in oxidation reactions to introduce additional functional groups. Additionally, the presence of fluorine atoms offers opportunities for further derivatization, enabling the creation of a diverse library of analogs with tailored biological activities.

Recent research has highlighted the potential of 6,6-difluorospiro2.5octane-1-carbaldehyde in the development of bioactive molecules. Studies have demonstrated its utility as an intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research. The spirocyclic core and fluorine substituents are particularly well-suited for interacting with protein kinases, leading to potent and selective inhibition of these enzymes. This has opened up new avenues for the discovery of novel anticancer agents.

Moreover, 6,6-difluorospiro2.5octane-1-carbaldehyde has shown promise in other therapeutic areas as well. Researchers have explored its potential as a precursor for developing antimicrobial compounds, leveraging its structural features to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The unique combination of fluorine atoms and the spirocyclic framework makes it an ideal candidate for designing molecules that can overcome existing resistance mechanisms.

The synthesis of 6,6-difluorospiro2.5octane-1-carbaldehyde presents both challenges and opportunities for synthetic chemists. While the spirocyclic core requires careful control during formation to ensure high yield and purity, the presence of fluorine atoms adds an additional layer of complexity due to their reactivity and sensitivity to certain reaction conditions. Nevertheless, advances in synthetic methodologies have made it possible to access such complex molecules with increasing efficiency.

In conclusion, 6 , 6 - difluorospiro2 . 5 octane - 1 - carbaldehyde ( CAS No : 2287282 - 06 - 6 ) represents a fascinating compound with significant potential in pharmaceutical research and drug development . Its unique structural features , combined with its versatility as a synthetic intermediate , make it a valuable tool for chemists and biologists alike . As our understanding of fluorinated compounds continues to grow , it is likely that we will see even more innovative applications emerge from this promising class of molecules .

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